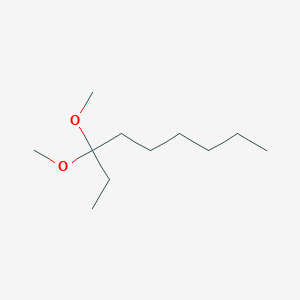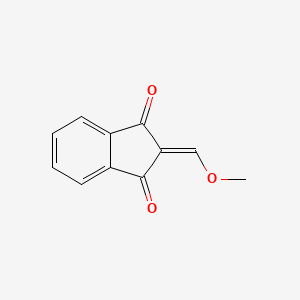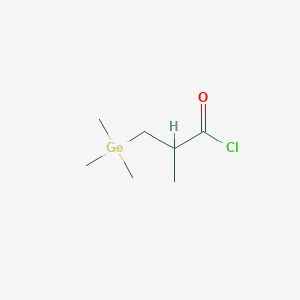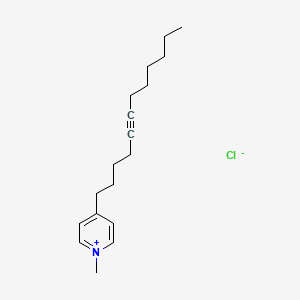
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid is an organic compound with the molecular formula C22H42O4 It is characterized by a dioxolane ring substituted with a pentadecyl chain and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid typically involves the formation of the dioxolane ring followed by the introduction of the pentadecyl chain and the acetic acid group. One common method involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst to form the dioxolane ring. The pentadecyl chain can be introduced through a Grignard reaction or other alkylation methods. Finally, the acetic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted acetic acid derivatives.
科学的研究の応用
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring and acetic acid moiety can interact with enzymes and receptors, modulating their activity. The pentadecyl chain may influence the compound’s hydrophobic interactions and membrane permeability.
類似化合物との比較
Similar Compounds
- 1,2-Dioxolane-3-acetic acid, 3,5-dimethyl-5-pentadecyl-
- [(3R,5S)-3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-yl]acetic acid
Uniqueness
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid is unique due to its specific substitution pattern and the presence of a long pentadecyl chain. This structural feature distinguishes it from other dioxolane derivatives and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
115102-78-8 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC名 |
2-(3,5-dimethyl-5-pentadecyldioxolan-3-yl)acetic acid |
InChI |
InChI=1S/C22H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(2)19-22(3,26-25-21)18-20(23)24/h4-19H2,1-3H3,(H,23,24) |
InChIキー |
CELFHYKIFSVOLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1(CC(OO1)(C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)








![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
